2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
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Overview
Description
2-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a chemical compound with the molecular formula C13H13N3O4 and a molecular weight of 275.26 g/mol . This compound features a benzoic acid moiety linked to a pyrazole ring, which is further substituted with nitro and methyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid typically involves the formation of the pyrazole ring followed by its attachment to the benzoic acid moiety. One common synthetic route includes the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with a suitable benzoic acid derivative under specific reaction conditions . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the benzoic acid moiety .
Scientific Research Applications
2-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: A precursor in the synthesis of the target compound.
Benzoic Acid Derivatives: Compounds with similar structural features and reactivity.
Uniqueness
2-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is unique due to the combination of the pyrazole ring and benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds .
Biological Activity
2-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃N₃O₄ with a molecular weight of 275.26 g/mol. The compound features a benzoic acid moiety linked to a pyrazole derivative, which is known for its diverse biological activities.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit notable anti-inflammatory properties. For instance, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .
2. Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively documented. Compounds similar to this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For example:
- A series of pyrazole derivatives were tested against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, showing IC50 values ranging from 2.43 to 14.65 µM .
- Mechanistic studies revealed that these compounds could induce apoptosis in cancer cells by enhancing caspase activity and disrupting microtubule assembly .
3. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. Studies have shown that certain compounds exhibit significant activity against bacteria such as E. coli and S. aureus. For instance, modifications in the structure of pyrazole derivatives have led to enhanced antibacterial effects, indicating the importance of specific functional groups in their activity .
Data Tables
Biological Activity | Effect | Reference |
---|---|---|
Anti-inflammatory | Up to 85% inhibition of TNF-α | |
Anticancer (MDA-MB-231) | IC50: 2.43 - 14.65 µM | |
Antimicrobial | Effective against E. coli, S. aureus |
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, one compound showed significant inhibition of TNF-α and IL-6 production in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Mechanisms
Another investigation focused on the apoptosis-inducing capabilities of pyrazole derivatives in breast cancer cells. The study highlighted that compounds could significantly enhance caspase activity and alter the cell cycle dynamics, leading to increased cell death in MDA-MB-231 cells.
Properties
IUPAC Name |
2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-8-12(16(19)20)9(2)15(14-8)7-10-5-3-4-6-11(10)13(17)18/h3-6H,7H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVWZWVFPOLJOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2C(=O)O)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.